Cas no 743438-45-1 (L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]-)
![L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/743438-45-1x500.png)
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]-
- CS-0025471
- DTXSID00225352
- CS-038
- 3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid
- Carfloglitazar, (s)-
- UNII-E6EJV1J6Y0
- HY-106266
- 743438-45-1
- E6EJV1J6Y0
- MS-30324
- AKOS040741545
- L-TYROSINE, O-(2-(9H-CARBAZOL-9-YL)ETHYL)-N-(2-(4-FLUOROBENZOYL)PHENYL)-
- CS 038
- SCHEMBL22607975
- GTPL12287
- chiglitazar
- DTXCID00147843
- CHEMBL4650349
- (2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid
- (2S)-3-(4-(2-CARBAZOL-9-YLETHOXY)PHENYL)-2-(2-(4-FLUOROBENZOYL)ANILINO)PROPANOIC ACID
- O-(2-(9H-CARBAZOL-9-YL)ETHYL)-N-(2-(4-FLUOROBENZOYL)PHENYL)-L-TYROSINE
- Bilessglu
- GLXC-26864
- G14484
- CS038
- (2S)-3-{4-[2-(carbazol-9-yl)ethoxy]phenyl}-2-{[2-(4-fluorobenzoyl)phenyl]amino}propanoic acid
- EX-A10948
-
- インチ: InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1
- InChIKey: QNLWMPLUWMWDMQ-YTTGMZPUSA-N
- SMILES: O=C(C1=CC=C(F)C=C1)C(C=CC=C2)=C2N[C@H](C(O)=O)CC(C=C3)=CC=C3OCCN4C5=CC=CC=C5C6=CC=CC=C46
計算された属性
- 精确分子量: 572.21113557g/mol
- 同位素质量: 572.21113557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 43
- 回転可能化学結合数: 11
- 複雑さ: 895
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- XLogP3: 8.5
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- Security Information
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0025471-50mg |
Chiglitazar |
743438-45-1 | 50mg |
$1500.0 | 2022-04-26 | ||
ChemScence | CS-0025471-10mg |
Chiglitazar |
743438-45-1 | 10mg |
$490.0 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14948-50 mg |
Chiglitazar |
743438-45-1 | 50mg |
¥13467.00 | 2022-12-06 | ||
eNovation Chemicals LLC | Y1244608-5mg |
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- |
743438-45-1 | 96% | 5mg |
$570 | 2024-06-07 | |
eNovation Chemicals LLC | Y1244608-10mg |
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- |
743438-45-1 | 96% | 10mg |
$875 | 2024-06-07 | |
eNovation Chemicals LLC | Y1244608-100mg |
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- |
743438-45-1 | 96% | 100mg |
$3950 | 2024-06-07 | |
ChemScence | CS-0025471-100mg |
Chiglitazar |
743438-45-1 | 100mg |
$2400.0 | 2022-04-26 | ||
ChemScence | CS-0025471-25mg |
Chiglitazar |
743438-45-1 | 25mg |
$980.0 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14948-25 mg |
Chiglitazar |
743438-45-1 | 25mg |
¥8787.00 | 2022-12-06 | ||
1PlusChem | 1P005MLC-10mg |
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- |
743438-45-1 | 96% | 10mg |
$597.00 | 2024-04-21 |
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]- 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]-に関する追加情報
Introduction to L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl] and Its Applications in Modern Research
L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl], a highly specialized compound with the CAS number 743438-45-1, has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, represents a fascinating intersection of organic chemistry and pharmacology. Its unique composition, featuring a tyrosine derivative linked to a carbazole moiety and a fluorobenzoyl group, makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The structure of L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl] is meticulously designed to exploit specific biochemical interactions. The presence of the carbazole ring enhances its solubility and stability, while the fluorobenzoyl group introduces additional electronic properties that can modulate its biological activity. These features have made this compound a subject of intense study in recent years, particularly in the context of drug discovery and molecular biology.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, opening up new avenues for research. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule.
In terms of biological activity, L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl] has shown potential in several areas. One notable application is in the field of neurochemistry, where it has been investigated for its role in modulating neurotransmitter pathways. The compound's ability to interact with tyrosine kinases and other enzymes has sparked interest in its potential as an inhibitor for various neurological disorders.
Moreover, the fluorobenzoyl group in its structure contributes to its pharmacological properties by enhancing binding affinity to target proteins. This feature has been exploited in the development of fluorescent probes for cellular imaging studies. Researchers have utilized this compound to develop highly sensitive assays for detecting specific biomolecules involved in disease pathways.
Another exciting application lies in the realm of cancer research. The ability of L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl] to inhibit the growth of certain cancer cell lines has been demonstrated in preclinical studies. Its mechanism involves disrupting key signaling pathways that are essential for tumor proliferation. This discovery has prompted further investigation into its potential as an anticancer agent.
The compound's unique structural features also make it a valuable tool in cheminformatics and computational biology. Its molecular characteristics have been integrated into databases and predictive models to aid in drug design and discovery. By leveraging computational methods, researchers can predict how this compound might interact with different biological targets, thereby accelerating the drug development process.
Recent studies have also explored the pharmacokinetic properties of L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl]. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its metabolic pathways and degradation products.
The development of novel delivery systems for this compound has also been a focus of research. Nanotechnology-based approaches, such as encapsulating it within liposomes or polymeric nanoparticles, have shown promise in enhancing its bioavailability and targeted delivery to specific tissues. These innovations could significantly improve therapeutic outcomes in clinical settings.
In conclusion, L-Tyrosine, O-[2-(9H-carbazol-9-yl)ethyl]-N-[2-(4-fluorobenzoyl)phenyl] is a remarkable compound with diverse applications across multiple scientific disciplines. Its unique molecular structure and biological activity make it a valuable tool for researchers working on neurological disorders, cancer therapy, and drug discovery. As synthetic methods continue to improve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly important role in modern biomedical research.
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